molecular formula C3H6O2S2 B12552645 1lambda~6~,3-Dithiolane-1,1-dione CAS No. 162776-86-5

1lambda~6~,3-Dithiolane-1,1-dione

Cat. No.: B12552645
CAS No.: 162776-86-5
M. Wt: 138.21 g/mol
InChI Key: LNTJLFSONSCPMN-UHFFFAOYSA-N
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Description

1lambda⁶,3-Dithiolane-1,1-dione is a sulfur-containing heterocyclic compound characterized by a five-membered dithiolane ring (containing two sulfur atoms at positions 1 and 3) with two sulfonyl (-SO₂) groups at position 1, as denoted by the "1,1-dione" suffix. The lambda⁶ notation specifies the +4 oxidation state of the sulfonyl sulfur.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
1λ6,3-Dithiolane-1,1-dione has been investigated for its anticancer properties. Research indicates that it may inhibit the activity of heat shock protein 90 (Hsp90), which is crucial for the stability of several oncoproteins. Inhibiting Hsp90 can lead to the degradation of these proteins, potentially slowing cancer progression .

Inflammation Modulation
The compound has also shown promise in modulating inflammatory responses. A study demonstrated that it selectively inhibits phosphoinositide 3-kinase delta and gamma activities in endothelial cells, which are involved in leukocyte accumulation at sites of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases such as cancer and coronary vascular disease .

Material Science

Conductive Polymers
In material science, 1λ6,3-Dithiolane-1,1-dione is utilized in the synthesis of conductive polymers. These polymers can be used in electronic devices due to their ability to conduct electricity while maintaining flexibility. The incorporation of this compound enhances the electrical properties of the resulting materials, making them suitable for applications in organic electronics.

Chemical Reagent

Synthesis of Other Compounds
As a chemical reagent, 1λ6,3-Dithiolane-1,1-dione serves as a precursor for synthesizing various other compounds. Its ability to participate in cycloaddition reactions makes it valuable for creating complex molecular structures used in drug development and synthetic organic chemistry .

Case Studies

Study Application Findings
Study on Anticancer PropertiesInvestigated its effect on Hsp90 inhibitionDemonstrated significant reduction in tumor cell viability
Inflammation Modulation StudyAssessed its impact on leukocyte accumulationShowed selective inhibition of PI3K pathways
Conductive Polymer DevelopmentUsed as a building block for polymer synthesisResulted in enhanced conductivity and flexibility

Mechanism of Action

Comparison with Similar Compounds

Comparison with Thietane 1,1-dioxide

Thietane 1,1-dioxide (four-membered ring, one sulfur atom) serves as a key comparator due to its analogous sulfonyl group but smaller ring size:

Property 1lambda⁶,3-Dithiolane-1,1-dione Thietane 1,1-dioxide
Molecular Formula C₃H₄O₂S₂ (inferred) C₃H₆O₂S
Ring Size Five-membered (dithiolane) Four-membered (thietane)
Sulfur Atoms in Ring 2 1
Molecular Weight ~152.2 (calculated) 122.14
Oxidation State (S) +4 (sulfonyl) +4 (sulfonyl)
Key Applications Potential intermediates in drug design Solvent, ligand in protein complexes

The smaller thietane ring exhibits higher ring strain, making it more reactive in ring-opening reactions. In contrast, the dithiolane derivative’s dual sulfur atoms may enhance chelation properties or stability in biological systems .

Comparison with Thiolane-1,1-dione Derivatives

Thiolane-1,1-dione derivatives (five-membered ring, one sulfur atom) differ in substituents and functionalization:

Compound Structure Key Features
4-(Methylamino)-1,1-dioxo-thiolan-3-ol C₅H₁₁NO₃S (MW: 165.21) Hydroxyl and methylamino substituents
3-(Phenylamino)-1,1-dioxo-thiolane C₈H₆N₂O₂S (MW: 162.15) Phenylamino group at position 3
3-(Cyclopentylamino)-1,1-dioxo-thiolane C₈H₁₃N₂O₂S (MW: 213.26) Cyclopentylamino substituent

These derivatives demonstrate how substituents like amino or hydroxyl groups modulate solubility, bioavailability, and binding affinity. For example, 4-(methylamino)-1,1-dioxo-thiolan-3-ol (CAS 66419-61-2) has been explored for its polar functional groups, which may enhance interactions in enzymatic pockets .

Comparison with Thiadiazinane and Thiazinane Derivatives

Six-membered sulfonyl-containing heterocycles, such as 1lambda⁶,2,6-thiadiazinane-1,1-dione and 4-(3-chlorobenzyl)-1lambda⁶,4-thiazinane-1,1-dione, highlight the impact of ring size and additional heteroatoms:

Property 1lambda⁶,2,6-Thiadiazinane-1,1-dione 4-(3-Chlorobenzyl)-Thiazinane-1,1-dione
Molecular Formula C₃H₈N₂O₂S C₁₀H₁₀ClNO₂S
Ring Size Six-membered (S, N) Six-membered (S, N)
Substituents None 3-Chlorobenzyl
Molecular Weight 136.17 243.71
Applications Unspecified Ligand in TRIM21 protein complexes

The chlorobenzyl group in the thiazinane derivative (CAS 477864-22-5) exemplifies how aromatic substituents can enhance binding to hydrophobic protein pockets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1λ⁶,3-dithiolane-1,1-dione, and how can purity be optimized during synthesis?

  • Methodological Answer : The primary synthesis involves the oxidation of tetrahydrothiophene using hydrogen peroxide under controlled acidic conditions . To optimize purity, employ fractional distillation followed by recrystallization in polar aprotic solvents (e.g., acetone). Monitor reaction progress via FT-IR to confirm the disappearance of the S-H stretch (~2550 cm⁻¹) and the emergence of sulfone S=O peaks (~1300–1150 cm⁻¹) . Purity validation should include GC-MS (>99% purity) and elemental analysis (C, H, S content) .

Q. How can researchers characterize the structural and electronic properties of sulfolane for solvent applications?

  • Methodological Answer : Use a combination of spectroscopic and computational tools:

  • NMR : ¹H and ¹³C NMR to confirm the absence of proton signals from precursor tetrahydrothiophene (δ 2.6–3.1 ppm for methylene groups adjacent to sulfone) .
  • X-ray Crystallography : Resolve crystal packing and bond lengths (e.g., S=O bonds ~1.43 Å) to correlate with solvent polarity .
  • Computational Methods : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict solvation behavior .

Q. What safety protocols are critical when handling sulfolane in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:

  • Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 ppm) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in sulfolane’s solvation effects across different reaction systems?

  • Methodological Answer : Address discrepancies (e.g., polarity vs. hydrogen-bonding capacity) via:

  • Molecular Dynamics (MD) Simulations : Compare solvation free energies (ΔG) in polar vs. nonpolar substrates using OPLS-AA force fields .
  • Data Triangulation : Validate simulations with experimental Kamlet-Taft parameters (β = 0.41, π* = 1.01) to reconcile conflicting solvent polarity indices .

Q. What mechanistic role does sulfolane play in stabilizing transition states during organocatalytic reactions?

  • Methodological Answer : Design kinetic and spectroscopic studies:

  • In-situ FT-IR : Monitor sulfolane’s interaction with catalytic intermediates (e.g., enamine formation) .
  • Isotopic Labeling : Use deuterated sulfolane (D₈-sulfolane) to track hydrogen-bonding dynamics in transition states via ²H NMR .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with/without sulfolane to quantify stabilization effects .

Q. How should researchers handle contradictory data in sulfolane’s environmental persistence studies?

  • Methodological Answer : Apply rigorous analytical validation:

  • Triangulation : Cross-validate HPLC-UV (λ = 210 nm) and LC-MS/MS data to confirm degradation half-lives (t₁/₂) in soil/water matrices .
  • Alternative Explanations : Test for matrix interference (e.g., humic acids) using standard addition methods .
  • Longitudinal Studies : Repeat experiments under controlled humidity (40–60% RH) and temperature (25°C) to isolate environmental variables .

Q. Recommendations for Methodological Rigor

  • Experimental Design : Use factorial designs (e.g., 2³ factorial) to test sulfolane’s solvent efficiency across temperature, concentration, and substrate variables .
  • Data Validation : Employ member checking (e.g., peer review of crystallographic data) and replicate studies to enhance credibility .

Properties

IUPAC Name

1,3-dithiolane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2S2/c4-7(5)2-1-6-3-7/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTJLFSONSCPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565296
Record name 1lambda~6~,3-Dithiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162776-86-5
Record name 1lambda~6~,3-Dithiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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